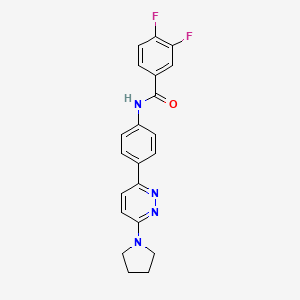

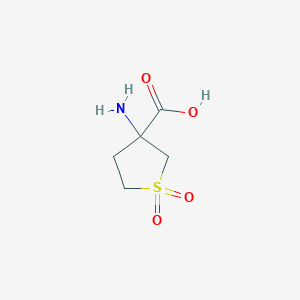

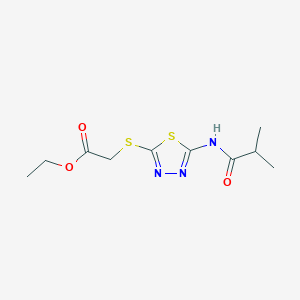

![molecular formula C20H18N4O2S B2885653 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-82-8](/img/structure/B2885653.png)

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been the subject of intense research due to their significant presence in a large number of agrochemicals and pharmaceuticals . They are often used as a scaffold in the design of new drugs, particularly in the field of anticancer research .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A method has been developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo a variety of chemical reactions. For example, they can be used in the synthesis of chalcone derivatives, which have shown promising anticancer activities .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary widely depending on the specific compound. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Synthesis and Biological Activity

- Imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have been synthesized for various purposes, including as potential antisecretory and cytoprotective antiulcer agents, although they demonstrated varied efficacy in biological activity tests (Starrett et al., 1989).

- Novel dicationic imidazo[1,2-a]pyridines have shown strong antiprotozoal activity, demonstrating their potential in developing treatments for protozoal infections (Ismail et al., 2004).

Anticancer Properties

- Selenylated imidazo[1,2-a]pyridines have been designed and synthesized with promising activity against breast cancer cells, highlighting the potential of such compounds in chemotherapy (Almeida et al., 2018).

Anti-inflammatory and Analgesic Agents

- Compounds with the imidazo[2,1-b]thiazole scaffold have been synthesized and found to possess analgesic and anti-inflammatory activities, suggesting their use in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Corrosion Inhibitors

- Thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel, illustrating the application of such compounds in materials science (Chaitra et al., 2016).

Antiviral and Antituberculotic Activities

- Imidazo[4,5-b]pyridine derivatives have been investigated for their antituberculotic activity, although with low efficacy, indicating the continuous search for more effective derivatives (Bukowski, 1984).

Hypoglycemic Activity

- Thiazolidine-2,4-diones based on imidazopyridine structures were designed as novel hypoglycemic agents, showing the potential of these compounds in the treatment of diabetes (Oguchi et al., 2000).

Melatonin Receptor Ligands

- A new class of imidazo[1,2-a]pyridines has been synthesized as melatonin receptor ligands, indicating their potential application in the development of drugs affecting circadian rhythms and sleep disorders (El Kazzouli et al., 2011).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to inhibit raf kinases , and can be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These targets play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

Based on its structural similarity to other thiazole derivatives, it is likely that it interacts with its targets (such as raf kinases, igf-ir, and egfr) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially leading to effects such as reduced cell proliferation.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly stated, it can be inferred from its potential targets. Raf kinases, IGF-IR, and EGFR are all key components of cell signaling pathways. Inhibition of these targets can disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its targets. By inhibiting Raf kinases, IGF-IR, and EGFR, this compound could potentially reduce cell growth and proliferation . .

Future Directions

The future of imidazo[2,1-b]thiazoles in medicinal chemistry looks promising. They are being extensively studied for their potential as anticancer drugs . Additionally, new synthetic methodologies are being developed to conveniently access imidazo[2,1-b]thiazoles from readily available starting materials .

properties

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-14-4-3-9-21-10-14)27-20-23-17(12-24(13)20)15-5-7-16(26-2)8-6-15/h3-10,12H,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSLYMGGIKLSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

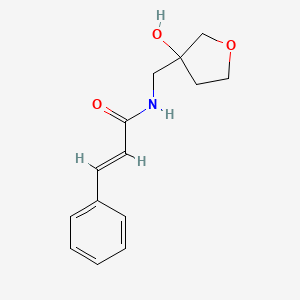

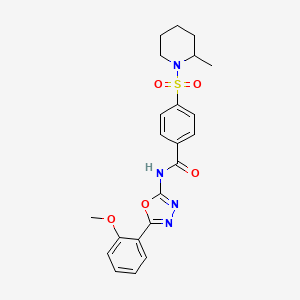

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2885573.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2885574.png)

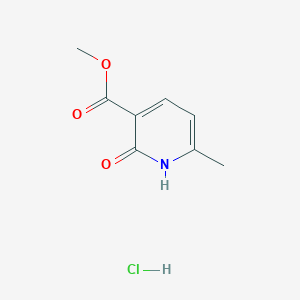

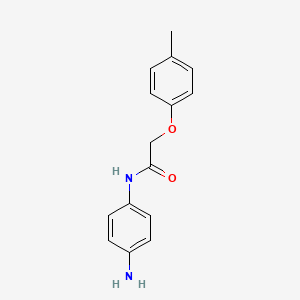

![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)

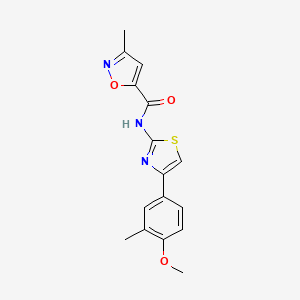

![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)

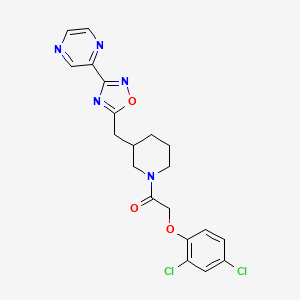

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)